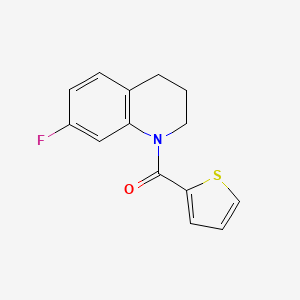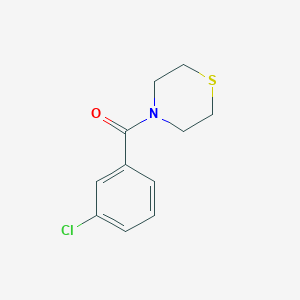![molecular formula C13H16ClNO B7513213 N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-cancer effects.
Mécanisme D'action
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the STAT pathway leads to decreased expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Inhibition of JAK2 activity by N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide leads to decreased production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In cancer cells, N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide is a potent and specific inhibitor of JAK2, making it an ideal tool for studying the role of JAK2 in disease. However, it is important to note that N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide may have off-target effects and should be used with caution. Additionally, the synthesis of N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide is complex and time-consuming, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is the development of more potent and specific JAK2 inhibitors. Additionally, the use of N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide in combination with other drugs may enhance its anti-cancer and anti-inflammatory effects. Finally, the role of JAK2 in other diseases, such as autoimmune disorders, should be further investigated.
Conclusion:
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide, or N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide, is a potent inhibitor of JAK2 that has been widely used in scientific research. N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has anti-inflammatory and anti-cancer effects and its mechanism of action involves the inhibition of JAK2 activity and downstream signaling pathways. While N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has advantages as a tool for studying JAK2, its use should be carefully considered due to potential off-target effects. Future research involving N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide should focus on the development of more potent and specific JAK2 inhibitors and the investigation of JAK2 in other diseases.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide involves several steps. First, 3-chlorobenzyl chloride is reacted with cyclobutanone in the presence of a base to form N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide. Next, N-methylation of the amide nitrogen is carried out using methyl iodide and a base to form N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a crucial role in cytokine signaling and has been implicated in several diseases, including cancer and inflammation. N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit JAK2 activity and downstream signaling pathways, leading to anti-inflammatory and anti-cancer effects.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(13(16)11-5-3-6-11)9-10-4-2-7-12(14)8-10/h2,4,7-8,11H,3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKIDORRFRIAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)



![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



